3-(1-Methyl-4-pyrazolyl)phenylboronic acid
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Overview
Description
3-(1-Methyl-4-pyrazolyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-pyrazolyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(II) acetate or other palladium complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-4-pyrazolyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like bromine or chlorine
Major Products
The major products formed from these reactions include phenol derivatives, boronate esters, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Methyl-4-pyrazolyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Industry: Utilized in the production of advanced materials, including electronic components and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-4-pyrazolyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications . The compound’s ability to participate in Suzuki–Miyaura coupling reactions also highlights its role in forming carbon-carbon bonds, which is crucial in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the pyrazole ring but shares the boronic acid functionality.
3-Methoxy-5-(1-methyl-4-pyrazolyl)phenylboronic acid: Similar structure with an additional methoxy group on the phenyl ring.
4-Formylphenylboronic acid: Contains a formyl group instead of the pyrazole ring.
Uniqueness
3-(1-Methyl-4-pyrazolyl)phenylboronic acid is unique due to the presence of both the boronic acid group and the pyrazole ring. This combination enhances its reactivity and allows for a broader range of applications compared to similar compounds. The pyrazole ring also contributes to the compound’s stability and potential biological activity .
Properties
Molecular Formula |
C10H11BN2O2 |
---|---|
Molecular Weight |
202.02 g/mol |
IUPAC Name |
[3-(1-methylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-13-7-9(6-12-13)8-3-2-4-10(5-8)11(14)15/h2-7,14-15H,1H3 |
InChI Key |
VBVUSCPSDLRSNB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN(N=C2)C)(O)O |
Origin of Product |
United States |
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